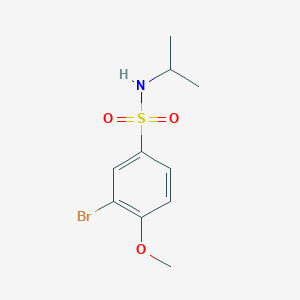

3-bromo-N-isopropyl-4-methoxybenzenesulfonamide

Description

3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with bromine (Br), methoxy (OMe), and an N-isopropyl sulfonamide group. Sulfonamides are renowned for their versatility in medicinal chemistry, often serving as enzyme inhibitors or antimicrobial agents due to their ability to mimic para-aminobenzoic acid (PABA) in biological systems. The bromine atom in this compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets or alter metabolic stability.

Properties

IUPAC Name |

3-bromo-4-methoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZOQYPXSJVWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-isopropyl-4-methoxybenzenesulfonamide typically involves the bromination of N-isopropyl-4-methoxybenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-isopropyl-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states and functional groups on the benzene ring .

Scientific Research Applications

3-bromo-N-isopropyl-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and as a tool for probing enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-isopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, modulate receptor activities, and influence cellular signaling pathways.

Comparison with Similar Compounds

N-Isopropyl 4-Bromo-3-Methoxybenzamide (CAS 1072944-42-3)

Structural Differences :

- Functional Group : Benzamide (amide linkage) vs. sulfonamide (sulfonyl linkage).

- Substituents : Shared bromo and methoxy groups at positions 4 and 3, respectively, but differs in the nitrogen substituent (isopropyl attached to carbonyl vs. sulfonyl).

Implications :

- Applications : Benzamides are common in kinase inhibitors, while sulfonamides are prevalent in antimicrobials (e.g., sulfa drugs). The bromine substituent in both compounds may confer resistance to oxidative metabolism.

3-Amino-N-(3-Methoxypropyl)-4-Methylbenzenesulfonamide (CAS 1017465-34-7)

Structural Differences :

- Substituents: Amino (NH₂) and methyl (Me) groups at positions 3 and 4 vs. bromo and methoxy groups in the target compound.

- N-Substituent : 3-Methoxypropyl vs. isopropyl.

Implications :

- Polarity: The amino group increases hydrophilicity, contrasting with the hydrophobic bromine in the target compound. This could affect solubility and target selectivity .

Table 1: Comparative Overview of Key Compounds

Key Research Findings and Trends

Functional Group Impact : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing their interaction with biological targets .

Substituent Effects: Bromine: Enhances halogen bonding and metabolic stability but may reduce aqueous solubility. Amino vs. Methoxy: Amino groups improve water solubility but may increase susceptibility to oxidation.

N-Alkyl Groups : Isopropyl groups favor lipophilicity and membrane penetration, while methoxypropyl chains balance flexibility and polarity .

Biological Activity

3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrN2O3S, with a molecular weight of approximately 292.19 g/mol. The compound features a bromine atom at the third position of the benzene ring, an isopropyl group at the nitrogen atom, and a methoxy group at the para position. This unique substitution pattern may confer distinct pharmacological properties compared to other benzenesulfonamides, influencing its biological activity and therapeutic applications.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, inhibit bacterial growth by interfering with folic acid synthesis. This mechanism makes them valuable in treating bacterial infections. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains, although specific data on its efficacy relative to other sulfonamides remains limited.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for potential anti-inflammatory effects. Studies have shown that compounds in this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have evaluated the interaction of this compound with various biological targets. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy. The compound's binding affinity and inhibitory effects on these enzymes suggest promising avenues for further research into its therapeutic applications .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique reactivity of this compound due to the presence of the bromine atom. This structural feature may enhance its biological activity compared to other benzenesulfonamides lacking such substitutions. The following table summarizes key characteristics of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-isopropyl-4-methoxybenzenesulfonamide | Isopropyl group instead of isobutyl | Different solubility and biological activity |

| This compound | Bromine substitution at the third position | Unique reactivity due to bromine presence |

| N,N-dibenzyl-4-methoxybenzenesulfonamide | Dibenzyl substitution | Enhanced lipophilicity and potential pharmacokinetic advantages |

| 4-methyl-N-propylbenzenesulfonamide | Methyl substitution | Variations in biological activity due to methyl group |

Future Directions for Research

Ongoing research is necessary to elucidate the full interaction profile of this compound with specific biological targets. Investigating its efficacy in cancer treatment and other therapeutic areas is also warranted, as preliminary findings suggest potential applications beyond antimicrobial and anti-inflammatory uses .

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-bromo-N-isopropyl-4-methoxybenzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of a brominated aromatic precursor followed by N-isopropylation. Key steps include:

- Sulfonylation : React 3-bromo-4-methoxybenzenesulfonyl chloride with isopropylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere (N₂/Ar) to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | DMF, 0°C → RT, 12 hr | 65–75 | >95% |

| Purification | Ethanol/water recrystallization | 85 | 99% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 1.2 (d, 6H, CH(CH₃)₂), 3.8 (s, 3H, OCH₃), 4.1 (m, 1H, NHCH), 7.2–7.6 (aromatic protons) .

- ¹³C NMR : Confirm sulfonamide (C-SO₂ at ~125 ppm) and methoxy groups (55–60 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 348.0 (C₁₀H₁₄BrNO₃S⁺) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles under varying conditions?

Methodological Answer:

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C). Test solubility via saturation shake-flask method .

- Stability : Stable at −20°C under argon for >6 months. Decomposes above 150°C (DSC/TGA analysis). Avoid prolonged exposure to light (UV-Vis monitoring shows λmax shift after 48 hr) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfonamide group in nucleophilic substitutions?

Methodological Answer:

- Kinetic Analysis : Perform reactions with varying nucleophiles (e.g., amines, thiols) in DMF at 25–80°C. Monitor progress via ¹H NMR or HPLC to determine rate constants (k) and activation energy (Eₐ) .

- DFT Calculations : Use Gaussian/B3LYP to model transition states and identify electron-deficient regions (e.g., sulfonyl group’s electrophilic sulfur) .

Q. Table 2: Reactivity with Nucleophiles

| Nucleophile | Solvent | Temp (°C) | k (M⁻¹s⁻¹) |

|---|---|---|---|

| Benzylamine | DMF | 60 | 2.1 × 10⁻³ |

| Sodium Thiophenolate | DMSO | 25 | 5.8 × 10⁻² |

Q. How to design assays for evaluating enzyme inhibition (e.g., carbonic anhydrase)?

Methodological Answer:

- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ). Prepare enzyme (0.1 µM) in Tris buffer (pH 7.4) and titrate inhibitor (0–100 µM) .

- Docking Studies : AutoDock Vina predicts binding modes; validate with X-ray crystallography (e.g., PDB ID 4NZA for sulfonamide-enzyme complexes) .

Key Finding : The bromine substituent enhances hydrophobic interactions with enzyme pockets (ΔG = −9.2 kcal/mol) .

Q. How to resolve contradictions in spectral data or bioactivity results across studies?

Methodological Answer:

- Data Triangulation :

- Compare NMR shifts across solvents (CDCl₃ vs. DMSO-d6) to identify solvent-induced conformational changes .

- Replicate bioassays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically pool data from independent studies (e.g., IC₅₀ values for antimicrobial activity) .

Example : Discrepancies in MIC values (8–32 µg/mL) against S. aureus may arise from differences in bacterial strain or culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.